molecular formula C14H13N3O3 B14954861 5-(2-furyl)-N~3~-[2-(2-furyl)ethyl]-1H-pyrazole-3-carboxamide

5-(2-furyl)-N~3~-[2-(2-furyl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14954861
M. Wt: 271.27 g/mol
InChI Key: CEOMRAPBNSGNKI-UHFFFAOYSA-N
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Description

5-(2-furyl)-N~3~-[2-(2-furyl)ethyl]-1H-pyrazole-3-carboxamide is a heterocyclic compound that contains both furan and pyrazole rings. This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-N~3~-[2-(2-furyl)ethyl]-1H-pyrazole-3-carboxamide typically involves the reaction of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid with 2-(2-furyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-N~3~-[2-(2-furyl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the furan ring.

Scientific Research Applications

5-(2-furyl)-N~3~-[2-(2-furyl)ethyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-N~3~-[2-(2-furyl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxamide
  • 1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide
  • 5-(2-furyl)-1H-imidazole-3-carboxamide

Uniqueness

5-(2-furyl)-N~3~-[2-(2-furyl)ethyl]-1H-pyrazole-3-carboxamide is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. The combination of these heterocyclic rings can enhance the compound’s reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

5-(furan-2-yl)-N-[2-(furan-2-yl)ethyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H13N3O3/c18-14(15-6-5-10-3-1-7-19-10)12-9-11(16-17-12)13-4-2-8-20-13/h1-4,7-9H,5-6H2,(H,15,18)(H,16,17)

InChI Key

CEOMRAPBNSGNKI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCNC(=O)C2=NNC(=C2)C3=CC=CO3

Origin of Product

United States

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